molecular formula C17H17N3O B14501800 N-{3-Cyano-4-[(pyridin-2-yl)methyl]phenyl}butanamide CAS No. 64728-81-0

N-{3-Cyano-4-[(pyridin-2-yl)methyl]phenyl}butanamide

Cat. No.: B14501800
CAS No.: 64728-81-0
M. Wt: 279.34 g/mol
InChI Key: WVPYVOLUBBFAKD-UHFFFAOYSA-N
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Description

N-{3-Cyano-4-[(pyridin-2-yl)methyl]phenyl}butanamide is a compound that belongs to the class of amides It features a cyano group, a pyridine ring, and a butanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-Cyano-4-[(pyridin-2-yl)methyl]phenyl}butanamide can be achieved through several methods. One common approach involves the reaction of 3-cyano-4-[(pyridin-2-yl)methyl]benzoic acid with butanoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. Another method involves the use of Suzuki-Miyaura coupling, where a boronic acid derivative of the pyridine moiety is coupled with a halogenated benzoic acid derivative under palladium catalysis .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and minimize by-products. Continuous flow reactors may also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-{3-Cyano-4-[(pyridin-2-yl)methyl]phenyl}butanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-{3-Cyano-4-[(pyridin-2-yl)methyl]phenyl}butanamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. For example, it may act as an inhibitor of protein kinases, which play a crucial role in cell signaling pathways involved in cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{3-Cyano-4-[(pyridin-2-yl)methyl]phenyl}butanamide is unique due to the presence of both a cyano group and a butanamide moiety, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

CAS No.

64728-81-0

Molecular Formula

C17H17N3O

Molecular Weight

279.34 g/mol

IUPAC Name

N-[3-cyano-4-(pyridin-2-ylmethyl)phenyl]butanamide

InChI

InChI=1S/C17H17N3O/c1-2-5-17(21)20-16-8-7-13(14(11-16)12-18)10-15-6-3-4-9-19-15/h3-4,6-9,11H,2,5,10H2,1H3,(H,20,21)

InChI Key

WVPYVOLUBBFAKD-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=CC(=C(C=C1)CC2=CC=CC=N2)C#N

Origin of Product

United States

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